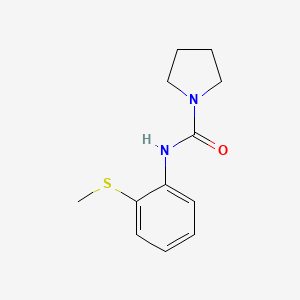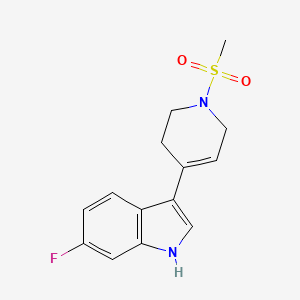![molecular formula C25H23FN4O B7513056 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone, also known as FPH1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPH1 is a small molecule inhibitor of the Hippo signaling pathway, which regulates cell growth and proliferation.
作用機序
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone inhibits the Hippo signaling pathway by binding to the protein kinase LATS1/2 and preventing its activation. This prevents the downstream phosphorylation of the transcriptional co-activator YAP/TAZ, which regulates cell proliferation and growth. By inhibiting the Hippo signaling pathway, this compound can prevent the growth and proliferation of cancer cells and promote tissue regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, ovarian cancer, and lung cancer. Additionally, this compound has been shown to promote the regeneration of damaged tissues, including liver and heart tissue. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It is a relatively new compound, and further studies are needed to fully understand its potential applications in medicinal chemistry. Additionally, this compound may have off-target effects, which could limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone. One area of focus is the development of this compound analogs that have improved potency and selectivity. Additionally, further studies are needed to fully understand the potential applications of this compound in regenerative medicine. This compound may also have applications in the treatment of other diseases, including inflammatory diseases and neurological disorders. Finally, the use of this compound in combination with other drugs may have synergistic effects, and further studies are needed to explore these potential combinations.
合成法
The synthesis of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone involves a multi-step process that includes the reaction of 2-fluorobenzonitrile with piperazine to form 4-(2-fluorophenyl)piperazine. The resulting compound is then reacted with 2-(4-chloro-1H-benzo[d]imidazol-2-yl)aniline to form this compound. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone has been extensively studied for its potential applications in medicinal chemistry. The Hippo signaling pathway, which is regulated by this compound, plays a crucial role in the development and progression of various diseases, including cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hippo signaling pathway. Additionally, this compound has been studied for its potential applications in regenerative medicine, as it can promote the regeneration of damaged tissues.
特性
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-20-10-4-6-12-22(20)28-14-16-29(17-15-28)25-27-21-11-5-7-13-23(21)30(25)18-24(31)19-8-2-1-3-9-19/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWASZGBSHZBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
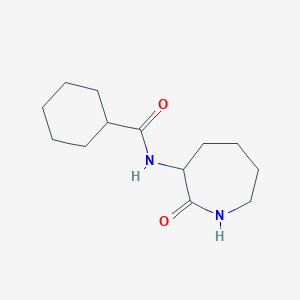
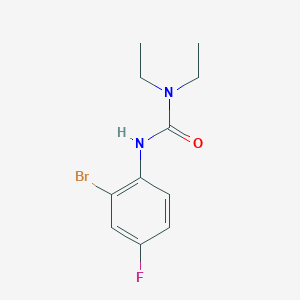

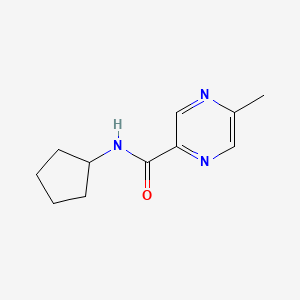
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
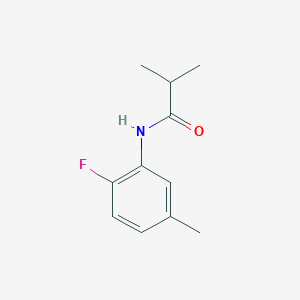

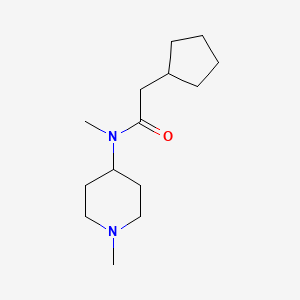
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
